molecular formula C15H19NO B14409614 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one CAS No. 86979-08-0

2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one

Katalognummer: B14409614
CAS-Nummer: 86979-08-0
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: UBCJWUDAARFBFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one include other bicyclic nitrogen-containing heterocycles such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of the phenylethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

86979-08-0

Molekularformel

C15H19NO

Molekulargewicht

229.32 g/mol

IUPAC-Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethanone

InChI

InChI=1S/C15H19NO/c17-15(13-4-2-1-3-5-13)10-14-11-16-8-6-12(14)7-9-16/h1-5,12,14H,6-11H2

InChI-Schlüssel

UBCJWUDAARFBFG-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C(C2)CC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.